Photo-hydroacylation: 1-tetralones from ortho-allylbenzaldehydes†
Organic Chemistry Frontiers Pub Date: 2023-10-10 DOI: 10.1039/D3QO01510F
Abstract
A light-induced intramolecular hydroacylation of ortho-allylbenzaldehydes is presented, yielding the selective formation of a six-membered ring in 1-tetralones. The photo-hydroacylation proceeds at 365 nm, ambient temperature, and additive-free conditions. The proposed mechanistic pathway involves a light-induced 1,5-hydrogen atom transfer (1,5-HAT) and a radical recombination process leading to the formation of the 1-tetralone product. Deuteration and radical-clock experiments support the mechanism. This efficient photo-hydroacylation provides a valuable method for the synthesis of various tetralone scaffolds through light activation.
Recommended Literature
- [1] Water-soluble TRIS-terminated PAMAM dendrimers: microwave-assisted synthesis, characterization and Cu(ii) intradendrimer complexes
- [2] A recyclable and photocontrollable resistive memory device based on polycoumarinsiloxanes†
- [3] Hydrophilic modification of titania nanomaterials as a biofunctional adsorbent for selective enrichment of phosphopeptides†
- [4] Zero-field slow magnetic relaxation behavior of Zn2Dy in a family of trinuclear near-linear Zn2Ln complexes: synthesis, experimental and theoretical investigations†
- [5] Building Fe(iii)clusters with derivatised salicylaldoximes†
- [6] 3-Methyl-α-himachalene is confirmed, and the relative stereochemistry defined, by synthesis as the sex pheromone of the sandfly Lutzomyia longipalpis from Jacobina, Brazil
- [7] Fast energy transfer within a self-assembled cyclic porphyrin tetramer†
- [8] Conceptual integration of covalent bond models by Algerian students
- [9] Microengineered biomimetic ocular models for ophthalmological drug development
- [10] Effect of alloying on thermal conductivity and thermoelectric properties of CoAsS and CoSbS